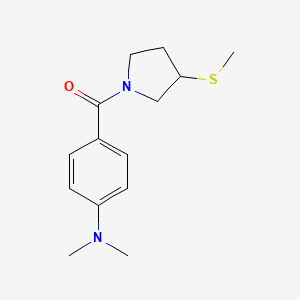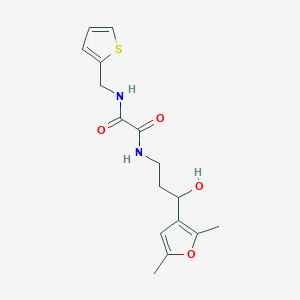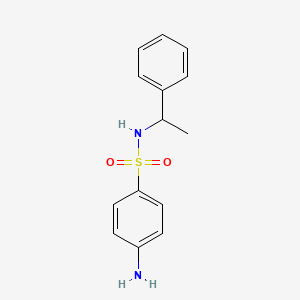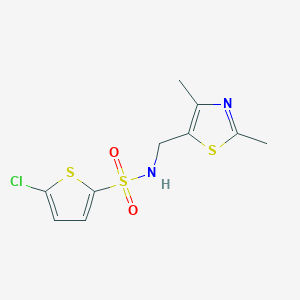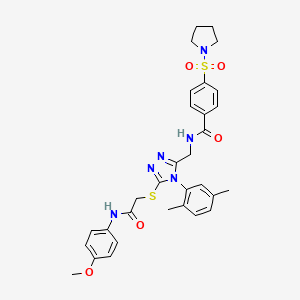![molecular formula C20H24ClN3O3S B2601124 2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887899-94-7](/img/structure/B2601124.png)
2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H24ClN3O3S and its molecular weight is 421.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Approaches
Thieno[2,3-b]pyridine-2-carboxamides and their derivatives have been a focal point in scientific research due to their potential in creating various bioactive compounds. For instance, the synthesis of new Pyridothienopyrimidines and Pyridothienotriazines has been explored through reactions involving 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These reactions lead to a range of products, including pyrimidinones and triazinones, contributing to the diverse chemical library of this compound family (Abdel-rahman et al., 2002). Similarly, research by (Bakhite et al., 2005) delved into synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, demonstrating the compound's versatility in forming complex heterocyclic structures.
Antimicrobial Applications
The antimicrobial properties of thieno[2,3-b]pyridine derivatives have also been rigorously investigated. (Bakhite et al., 2004) conducted a study focusing on the antimicrobial activity of novel Pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, showcasing their potential in combating microbial infections. This is further supported by research from (Kolisnyk et al., 2015), where novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides were synthesized and demonstrated notable antimicrobial activity.
Biological Activity in Other Fields
The scope of research extends beyond antimicrobial applications, touching areas like dyeing polyester fibers and investigating biological activities. (Khalifa et al., 2015) synthesized heterocyclic aryl monoazo organic compounds involving thieno[2,3-b]pyridine derivatives, revealing their efficiency in dyeing polyester fabrics and their promising antioxidant, antitumor, and antimicrobial activities.
作用機序
Target of Action
The primary target of 2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis in cells .
Mode of Action
This compound acts as a potent and selective inhibitor of TRPM4 . It also rescues the functional expression of mutant A432T TRPM4 in cells .
Biochemical Pathways
Its inhibition of trpm4 can impact calcium signaling pathways, which play crucial roles in various cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TRPM4, which can affect calcium homeostasis in cells . This compound also exhibits neuroprotective activity against glutamate-induced neurodegeneration .
生化学分析
Biochemical Properties
2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent and selective inhibitor of the TRPM4 (Transient receptor potential melastatin member 4) ion channel . This compound does not significantly affect other related ion channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 . The inhibition of TRPM4 by this compound helps in rescuing the functional expression of mutant A432T TRPM4 in cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It exhibits neuroprotective activity against glutamate-induced neurodegeneration . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of TRPM4 by this compound can lead to changes in intracellular calcium levels, which in turn affects various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the TRPM4 ion channel. By binding to TRPM4, this compound inhibits its activity, preventing the influx of calcium ions into the cell . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at temperatures between 2-8°C . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained inhibition of TRPM4 and its associated cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits TRPM4 without causing significant adverse effects . At higher dosages, toxic or adverse effects may be observed, including potential disruptions in calcium homeostasis and cellular function . Threshold effects and dose-response relationships are critical considerations in the use of this compound in animal studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may involve its conversion to active or inactive metabolites, which can influence its overall biochemical activity . The effects on metabolic flux and metabolite levels are essential aspects of its biochemical analysis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is known to be cell-penetrant, allowing it to reach intracellular targets such as TRPM4 . The interactions with transporters or binding proteins can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell, influenced by targeting signals or post-translational modifications . The localization within subcellular structures can impact its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-19(2)9-13-15(17(22)26)18(28-16(13)20(3,4)24-19)23-14(25)10-27-12-7-5-11(21)6-8-12/h5-8,24H,9-10H2,1-4H3,(H2,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORMICXADDNQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2601043.png)
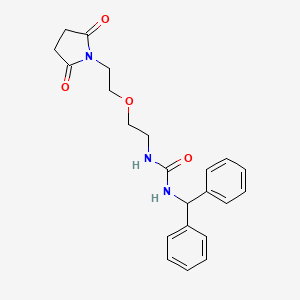

![2-Chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide](/img/structure/B2601050.png)
![2-Chloro-N-[(2,4-dimethylphenyl)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2601051.png)
![4-[(4-Phenylphenoxy)methyl]benzohydrazide](/img/structure/B2601053.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)
